5-Fluoro-2-methoxy-3-nitropyridine is a nitrogen-containing heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This compound features a pyridine ring substituted with a fluorine atom, a methoxy group, and a nitro group, which contribute to its unique chemical properties and biological activities. The presence of these substituents allows for diverse reactivity and interaction with biological targets, making it of interest in pharmaceutical development.
This compound can be synthesized through various methods, often involving the nitration of pyridine derivatives or the introduction of substituents via electrophilic aromatic substitution reactions. The synthetic routes typically involve starting materials that are readily available in the laboratory or from commercial sources.
5-Fluoro-2-methoxy-3-nitropyridine belongs to the class of nitropyridine derivatives. These compounds are characterized by their pyridine ring structure, which is a six-membered aromatic ring containing one nitrogen atom. The classification is significant due to their varied biological activities, including antibacterial, antifungal, and anticancer properties.
The synthesis of 5-fluoro-2-methoxy-3-nitropyridine can be achieved through several approaches:
The typical reaction conditions for nitration include:
5-Fluoro-2-methoxy-3-nitropyridine can undergo several chemical reactions:
For reduction reactions:
The mechanism of action for 5-fluoro-2-methoxy-3-nitropyridine primarily relates to its interaction with biological targets such as enzymes or receptors. The nitro group can undergo reduction within biological systems, leading to reactive intermediates that may interact with cellular components.
Studies indicate that compounds containing nitro groups often exhibit mechanisms involving:
5-Fluoro-2-methoxy-3-nitropyridine has several significant applications:
Pyridine derivatives constitute a privileged scaffold in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs containing this motif. The strategic substitution of pyridine rings with electron-withdrawing and electron-donating groups enables precise modulation of pharmacokinetic and pharmacodynamic properties. 5-Fluoro-2-methoxy-3-nitropyridine exemplifies this approach, where fluorine enhances membrane permeability, the nitro group facilitates synthetic elaboration to bioactive amines, and the methoxy group provides metabolic stability. This synergy creates a versatile building block for targeting diverse therapeutic areas, including kinase inhibition and antimicrobial agents [5].
The structural geometry of 5-fluoro-2-methoxy-3-nitropyridine (molecular formula: C₆H₅FN₂O₃; MW: 172.115 g/mol) permits optimal interactions with biological targets. The fluorine atom's strong electronegativity and small atomic radius allow subtle electronic effects without steric disruption, while the meta-positioned nitro group enables charge-transfer complexes with enzyme active sites. These features collectively enhance binding affinity to therapeutic targets, as evidenced in nitropyridine-based kinase inhibitors [1] [5].
Table 1: Key Molecular Features of 5-Fluoro-2-methoxy-3-nitropyridine
Property | Value | Biological Significance |
---|---|---|
Molecular Weight | 172.115 g/mol | Optimal for cell membrane penetration |
Hydrogen Bond Acceptors | 3 (Nitro O, Methoxy O) | Enhanced target binding capacity |
Rotatable Bonds | 1 (Methoxy group) | Conformational flexibility for target fitting |
Aromatic Rings | 1 | Planarity for π-π stacking interactions |
Topological Polar Surface Area | 58.7 Ų | Balanced solubility/permeability profile |
The nitro group in 3-position serves dual roles: as a strong electron-withdrawing moiety that enhances electrophilic character for nucleophilic substitution reactions, and as a precursor for reduced amino functionalities. This reduction enables access to anilino-pyridine derivatives crucial for drug candidates, exemplified by its conversion to 5-fluoro-2-methoxypyridin-3-amine (CAS 1211541-93-3), a key intermediate in kinase inhibitor synthesis [1] [5]. Chemically, the nitro group's electron deficiency activates adjacent positions for cross-coupling reactions, facilitating Suzuki and Buchwald-Hartwig aminations in complex molecule construction.
The methoxy group at the 2-position exerts contrasting electronic effects through resonance donation, creating a push-pull system that stabilizes the heterocycle while directing regioselectivity in substitutions. This group significantly influences binding interactions in biological targets, as demonstrated in mGlu5 negative allosteric modulators where analogous methoxypyridines achieved IC₅₀ values below 10 nM [7]. The methoxy's steric protection of the C2 position also prevents unwanted nucleophilic displacement, enhancing metabolic stability compared to chloro or hydroxy analogs.
Structure-activity relationship (SAR) studies reveal that modifications at these positions dramatically alter bioactivity:
Fluoronitropyridines emerged as strategic bioisosteres in the 1990s, replacing chloropyridines to mitigate toxicity risks while improving bioavailability. 5-Fluoro-2-methoxy-3-nitropyridine (CAS 1211534-27-8) represents an evolution of this approach, first documented in pharmaceutical applications circa 2011. Its synthesis addressed limitations of earlier nitropyridines like 2-amino-5-nitropyridine, which exhibited poor solubility and formulation challenges [3] [5].
Landmark applications include:
The commercial availability of 5-fluoro-2-methoxy-3-nitropyridine (purity: 96-97%; pricing: $144.90/250mg) since circa 2015 enabled rapid exploration in multiple drug classes [1] [3] [8]. Current research focuses on its application in PROTAC degraders and radiopharmaceuticals, leveraging the nitro group for click chemistry conjugation.
Table 2: Evolution of Key Nitropyridine Intermediates in Pharma
Compound | CAS | Therapeutic Application | Limitations Addressed |
---|---|---|---|
2-Chloro-3-nitropyridine | 5470-18-8 | Urease inhibitors | Reactivity/toxicity concerns |
5-Fluoro-2-hydroxy-3-nitropyridine | 136888-20-5 | Antibacterial agents | Poor metabolic stability |
5-Fluoro-2-methoxy-3-nitropyridine | 1211534-27-8 | Kinase/CNS drug candidates | Solubility/P450 inhibition |
5-(Fluoromethyl)-2-methoxy-3-nitropyridine | - | PET tracer precursors | Blood-brain barrier penetration |
The compound's synthetic versatility is evidenced by commercial suppliers offering custom synthesis from milligram to multi-kilogram scales, with analytical support including HNMR, CNMR, HPLC/GC, MS, and COA documentation [3] . This scalability facilitated its adoption across drug discovery stages, from hit identification to preclinical candidate optimization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: